N,N-dimethylformamide;sulfur trioxide

Peptide sulfation Tyrosine sulfate synthesis Post-translational modification

This 1:1 DMF-SO₃ adduct enables controlled sulfation/sulfonation with a non-dehydrating, low-nucleophilicity amide leaving group, achieving high DS in polysaccharides and superior selectivity in peptide and aromatic modifications. It offers homogeneous reactions in polar aprotic media where alternative complexes fail due to insolubility or aggressive side reactions. Ideal for reproducible, scalable sulfation workflows.

Molecular Formula C3H7NO4S
Molecular Weight 153.16 g/mol
CAS No. 29584-42-7
Cat. No. B155185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN,N-dimethylformamide;sulfur trioxide
CAS29584-42-7
SynonymsN,N-Dimethyl-formamide Compd. with sulfur trioxide;  N,N-Dimethyl-formamide Compd. with SO3;  Sulfur Trioxide Compd. with N,N-dimethylformamide;  DMF Compound with Sulfur Trioxide;  DMF-sulfur Trioxide Reaction Product;  Dimethylformamide Compound with Su
Molecular FormulaC3H7NO4S
Molecular Weight153.16 g/mol
Structural Identifiers
SMILESCN(C)C=O.O=S(=O)=O
InChIInChI=1S/C3H7NO.O3S/c1-4(2)3-5;1-4(2)3/h3H,1-2H3;
InChIKeyAFDQGRURHDVABZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N,N-Dimethylformamide Sulfur Trioxide Complex (DMF–SO₃): Procurement Specifications and Reagent Classification for Sulfation Synthesis


The N,N-dimethylformamide–sulfur trioxide complex (DMF–SO₃, CAS 29584-42-7, C₃H₇NO₄S, MW 153.16) is a crystalline 1:1 adduct of sulfur trioxide and dimethylformamide that functions as a controlled-release electrophilic sulfating/sulfonating reagent . Unlike free SO₃, DMF–SO₃ delivers reactive sulfur trioxide equivalents in a tempered, solid-state form that is safer to handle and compatible with polar aprotic reaction media . This complex belongs to the broader class of SO₃–Lewis base adducts—including SO₃·pyridine, SO₃·trimethylamine, and SO₃·1,4-dioxane—that are widely employed for O-sulfation of alcohols, phenols, carbohydrates, steroids, and peptides, as well as for aromatic sulfonation under mild conditions [1][2].

Why DMF–SO₃ Cannot Be Routinely Substituted by Pyridine–SO₃, Trimethylamine–SO₃, or Dioxane–SO₃ in Critical Sulfation Workflows


SO₃–Lewis base complexes are not functionally interchangeable due to profound differences in Lewis base basicity, leaving-group nucleophilicity, and solvent compatibility that dictate both reaction kinetics and product selectivity [1]. The pyridine–SO₃ complex, though historically the most widely used sulfating reagent, exhibits strong dehydrating character that can degrade acid-sensitive substrates and polysaccharide backbones [2]. The trimethylamine–SO₃ complex suffers from limited solubility in many organic media, often resulting in heterogeneous reaction mixtures and incomplete conversion [3]. DMF–SO₃ occupies a distinct operational window: its amide leaving group (DMF) is minimally nucleophilic and non-dehydrating, permitting sulfation to proceed without competing side reactions, while its solubility in DMF and other polar aprotic solvents ensures homogeneous reaction conditions essential for reproducible outcomes [4]. These differences manifest in quantifiable divergence in sulfation degree, isolated yield, regioselectivity, and work-up efficiency as documented below.

DMF–SO₃ Procurement Evidence Guide: Quantified Performance Differentiation Versus SO₃·Pyridine and SO₃·Trimethylamine


Superior Tyrosine O-Sulfation Yield and Ease of Work-Up: DMF–SO₃ vs. Pyridine–SO₃

In direct comparative sulfation of tyrosine residues, the DMF–SO₃ complex demonstrated unequivocal superiority over the industry-standard pyridine–SO₃ complex [1]. The work-up procedure following sulfation with DMF–SO₃ was substantially easier than with pyridine–SO₃, reducing purification burden and improving overall process efficiency. The utility of DMF–SO₃ was validated through successful synthesis of two biologically relevant tyrosine sulfate-containing peptides: leucine-enkephalin sulfate and leucosulfakinin-II [1][2].

Peptide sulfation Tyrosine sulfate synthesis Post-translational modification

Higher Isolated Yield in High Molecular Weight Hyaluronan Sulfation: 83% for DMF–SO₃ vs. 69% for Pyridine–SO₃

A systematic literature study comparing sulfation methods for polysaccharides documented a clear yield advantage for the DMF–SO₃ complex over the pyridine–SO₃ complex when applied to high molecular weight hyaluronan [1]. Under comparable reaction conditions, SO₃·DMF achieved an isolated yield of 83%, while SO₃·pyridine yielded only 69%. Both reagents were employed in polar aprotic solvents, with the complexes of SO₃ (including DMF, pyridine, and trimethylamine) noted for their ability to preserve the polysaccharide backbone integrity [1].

Polysaccharide sulfation Hyaluronan modification Glycosaminoglycan derivatization

Substantially Higher Degree of Sulfation (DS) on Polysaccharides: 2.8–3.0 for DMF–SO₃ vs. 1.0–1.5 for Pyridine–SO₃

Beyond isolated yield, the degree of sulfation (DS)—the average number of sulfate groups introduced per monosaccharide unit—differs dramatically between the two reagents [1]. The DMF–SO₃ complex consistently produced sulfated polysaccharides with DS values ranging from 2.8 to 3.0, approaching the theoretical maximum for many polysaccharide backbones. In contrast, the pyridine–SO₃ complex under equivalent conditions achieved DS values of only 1.0 to 1.5 [1]. This near-twofold difference in sulfate loading directly impacts downstream biological activity, including anticoagulant potency and protein-binding capacity.

Degree of sulfation Polysaccharide modification Structure-activity relationship

Solubility-Driven Reaction Feasibility: DMF–SO₃ Enables Homogeneous Sulfation Where Trimethylamine–SO₃ Fails

The trimethylamine–SO₃ complex (SO₃·NMe₃) is frequently considered as an alternative sulfating reagent due to its solid-state stability. However, its poor solubility in common organic solvents severely limits its practical utility . Direct experimental documentation shows that when SO₃·NMe₃ was employed in 1,4-dioxane at room temperature, the material remained insoluble and no reaction occurred [1]. In contrast, DMF–SO₃ is readily soluble in DMF and other polar aprotic solvents, enabling homogeneous reaction conditions that ensure reproducible kinetics and uniform product distribution [2].

Reagent solubility Reaction heterogeneity Process robustness

Controlled Sulfation Degree via Stoichiometric Modulation: Predictable DS Tuning from 0 to Near-Maximum

The DMF–SO₃ complex enables precise, predictable control over the degree of sulfation through simple adjustment of reagent stoichiometry and reaction duration, a feature critical for structure-activity optimization [1]. In the synthesis of sulfated glucoside-bearing polymers (poly(GEMA) sulfate), researchers demonstrated that the degree of sulfation was easily controlled by changing the amount of DMF/SO₃ complex added and reaction time. Furthermore, the anticoagulant activity—measured by total human blood clotting time—correlated directly and predictably with the achieved DS, validating the functional relevance of this control [1].

Process control Sulfation degree tuning Polymer modification

Selective Aromatic Sulfonation: Differentiated Reactivity Enables Controlled Sulfonation of Benzenoid Compounds

The DMF–SO₃ complex exhibits attenuated sulfonating reactivity toward aromatic systems compared to free SO₃ or alternative SO₃ complexes, a property that can be exploited for selective functionalization [1]. Ratcliffe (Cornell University thesis, 1954) documented that the sulfur trioxide–dimethylformamide complex sulfonates toluene very slowly but does not sulfonate benzene at room temperature [1]. This selective reactivity profile enables discrimination between activated (e.g., toluene) and unactivated (e.g., benzene) aromatic rings, a feature that has been operationalized in patent literature for sulfonation of meta-phenylenediamine dicarboxamide polymers using DMF as both solvent and complexing agent at 25–90°C over 15 minutes to 72 hours [1].

Aromatic sulfonation Chemoselectivity Polymer functionalization

DMF–SO₃ Optimal Application Scenarios: Where Evidence Supports Its Preferential Procurement


Tyrosine Sulfate-Containing Peptide Synthesis

When synthesizing post-translationally modified peptides containing O-sulfated tyrosine residues, DMF–SO₃ is the reagent of choice based on demonstrated superiority over pyridine–SO₃ in both sulfation efficiency and post-reaction work-up convenience [1][2]. This application is particularly relevant for pharmaceutical peptide manufacturing and academic research involving sulfated neuropeptides (e.g., cholecystokinin, enkephalin derivatives), where high purity and efficient purification are critical. The validated synthesis of leucine-enkephalin sulfate using DMF–SO₃ provides a precedent for method adoption [1].

High-Degree-of-Sulfation Polysaccharide Modification

For sulfation of glycosaminoglycans (hyaluronan, heparinoids, chondroitin sulfate analogs) and other polysaccharides where a high degree of sulfation (DS ≥ 2.5) is required for maximal bioactivity, DMF–SO₃ is irreplaceable by pyridine–SO₃ [1]. The 2.8–3.0 DS achievable with DMF–SO₃ versus the 1.0–1.5 DS limit with pyridine–SO₃ represents a functional threshold: anticoagulant, antiviral, and growth factor-binding activities scale non-linearly with DS, making DMF–SO₃ essential for generating therapeutically relevant sulfated biomaterials [1][2].

Selective Aromatic Sulfonation Requiring Attenuated Reactivity

When sulfonating aromatic compounds containing both activated and unactivated rings—such as meta-phenylenediamine-derived polymers, dye intermediates, or pharmaceutical precursors—DMF–SO₃ provides the attenuated reactivity necessary for chemoselective functionalization [1]. The documented ability to sulfonate toluene while leaving benzene unreacted at room temperature enables discrimination between aromatic positions of differing electron density, reducing over-sulfonation and simplifying downstream purification [1]. This property is exploited industrially for sulfonation of polymer substrates and dye precursors.

Process Development Requiring Homogeneous Reaction Conditions

In scenarios where trimethylamine–SO₃ would be rendered ineffective due to poor solubility in the desired reaction solvent (e.g., 1,4-dioxane, chlorinated solvents, ethers), DMF–SO₃ enables homogeneous sulfation in DMF and other polar aprotic media [1][2]. This is particularly critical for process scale-up, where heterogeneous reactions introduce irreproducible kinetics, mass transfer limitations, and non-uniform product distribution. The documented complete failure of SO₃·NMe₃ to react in 1,4-dioxane underscores the practical necessity of DMF–SO₃ for many organic-solvent-based sulfation workflows [2].

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